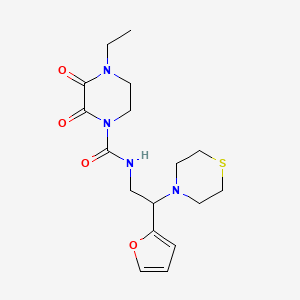
4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiomorpholine moiety, and a dioxopiperazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps:
Formation of the Dioxopiperazine Core: The dioxopiperazine core can be synthesized through the cyclization of appropriate dipeptides under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate electrophile.
Attachment of the Thiomorpholine Moiety: This step involves the reaction of a thiomorpholine derivative with the intermediate compound, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dioxopiperazine core can be reduced to piperazine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation Products: Furanones.
Reduction Products: Piperazine derivatives.
Substitution Products: Various substituted thiomorpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide may serve as a probe to study enzyme interactions and protein-ligand binding due to its diverse functional groups.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as polymers with enhanced stability or novel catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan ring could participate in π-π interactions, while the thiomorpholine moiety might form hydrogen bonds or engage in nucleophilic attacks. The dioxopiperazine core could provide a rigid scaffold that positions these functional groups optimally for interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-ethyl-N-(2-(furan-2-yl)-2-pyrrolidin-1-ylethyl)cyclohexan-1-amine: Similar in having a furan ring and an ethyl group but differs in the core structure and the presence of a pyrrolidine ring.
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide: Lacks the ethyl group but shares the dioxopiperazine and thiomorpholine moieties.
Uniqueness
4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a furan ring and a thiomorpholine moiety in conjunction with a dioxopiperazine core is particularly rare, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4-ethyl-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-2-19-5-6-21(16(23)15(19)22)17(24)18-12-13(14-4-3-9-25-14)20-7-10-26-11-8-20/h3-4,9,13H,2,5-8,10-12H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRFQNUOBMMCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(E)-(dimethylamino)methylidene]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2648776.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide](/img/structure/B2648778.png)
![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2648779.png)
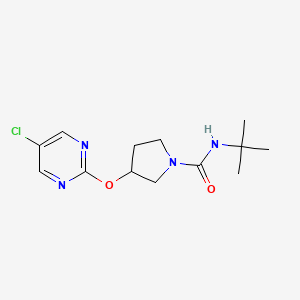
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2648781.png)
![N-cyclohexyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2648783.png)
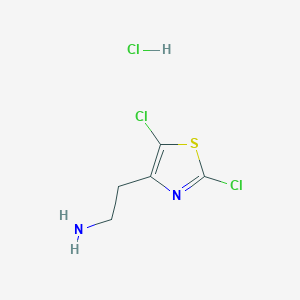
![4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2648787.png)
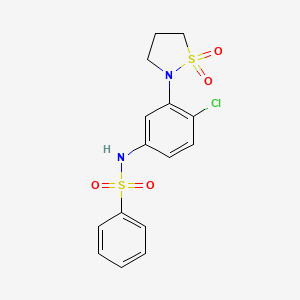
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B2648789.png)
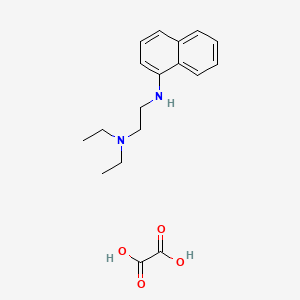
![(E)-2-(4-Chlorophenyl)-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]ethenesulfonamide](/img/structure/B2648796.png)
![N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide](/img/structure/B2648797.png)
![(2-Chloropyridin-4-yl)-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]methanone](/img/structure/B2648798.png)
